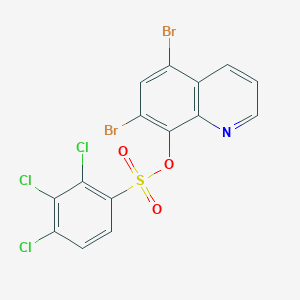
5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzene-1-sulfonate is a complex organic compound that belongs to the class of quinolines and sulfonates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromoquinolin-8-yl 2,3,4-trichlorobenzene-1-sulfonate typically involves the bromination of quinoline derivatives followed by sulfonation. One common method involves the bromination of 8-hydroxyquinoline using bromine in an aqueous hydrobromic acid solution. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 5 and 7 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and sublimation, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzene-1-sulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dehalogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, dehalogenated compounds, and substituted sulfonates, which can be further utilized in different chemical syntheses .
Scientific Research Applications
5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of metal ions such as copper and iron.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating infections and other diseases.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5,7-dibromoquinolin-8-yl 2,3,4-trichlorobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms play a crucial role in its reactivity and binding affinity to biological molecules. It can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-8-hydroxyquinoline: A closely related compound with similar bromination patterns but lacking the sulfonate group.
8-Hydroxyquinoline: A precursor in the synthesis of 5,7-dibromoquinolin-8-yl derivatives.
2,3,4-Trichlorobenzenesulfonic acid: A sulfonate compound with similar chlorine substitution patterns.
Uniqueness
5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzene-1-sulfonate is unique due to the combination of bromine, chlorine, and sulfonate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in scientific research and industrial processes .
Properties
Molecular Formula |
C15H6Br2Cl3NO3S |
|---|---|
Molecular Weight |
546.4 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 2,3,4-trichlorobenzenesulfonate |
InChI |
InChI=1S/C15H6Br2Cl3NO3S/c16-8-6-9(17)15(14-7(8)2-1-5-21-14)24-25(22,23)11-4-3-10(18)12(19)13(11)20/h1-6H |
InChI Key |
BDYVJOLAJPBBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-3-{3-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B11524616.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11524619.png)
![N-(3-acetylphenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11524624.png)
![N-(4-hydroxy-2-methylphenyl)-2-{4-[(4-hydroxy-2-methylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11524626.png)
![ethyl 4-(5-{(E)-[1-(3-chlorophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11524629.png)
![7-(4-tert-butylphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one](/img/structure/B11524635.png)
![(5Z)-3-butyl-5-[(5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11524636.png)
![Ethoxy[2-(2-{2-[2-(2-{2-[ethoxy(hydroxy)phosphoryl]phenoxy}ethoxy)ethoxy]ethoxy}ethoxy)phenyl]phosphinic acid](/img/structure/B11524645.png)
![(11E)-11-(furan-2-ylmethylidene)-4,6-dimethyl-3,7-diphenyl-10-thia-1,2,4,6,8-pentazatricyclo[7.3.0.03,7]dodec-8-ene-5,12-dione](/img/structure/B11524651.png)
![3-[(Phenylcarbonyl)amino]phenyl 2,4-dichloro-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B11524678.png)
![17-(4-Chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B11524684.png)

![6-bromo-N'-[2-(4-bromophenoxy)propanoyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B11524691.png)
![N-(4-methylphenyl)-2-oxo-2-[2-(pentan-3-ylidene)hydrazinyl]acetamide](/img/structure/B11524696.png)
